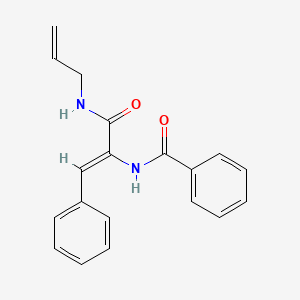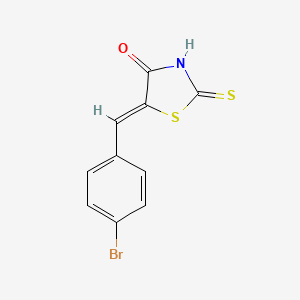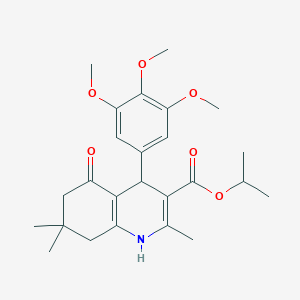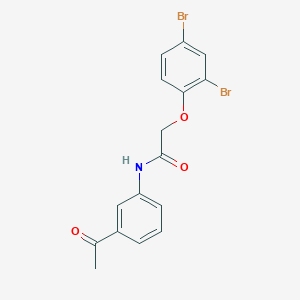
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide is an organic compound with a complex structure that includes an allylamino group, a carbonyl group, and a phenylvinyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide typically involves the condensation of benzamide with an appropriate allylamine derivative under controlled conditions. One common method involves the use of a catalyst such as LDA (lithium diisopropylamide) in a solvent like THF (tetrahydrofuran) at elevated temperatures (around 40°C) for 24 hours . The reaction may also involve the use of other reagents like methyl sulfides for direct alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide (NBS), various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups at the benzylic position.
科学研究应用
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by activating the caspase cascade, leading to cytochrome c release and caspase-9 activation . This process can be inhibited by caspase inhibitors, highlighting the compound’s role in regulating cell death pathways.
相似化合物的比较
Similar Compounds
N-(1-((Allylamino)carbonyl)-2-(3-nitrophenyl)vinyl)benzamide: Similar structure but with a nitrophenyl group, which may alter its reactivity and biological activity.
N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide:
Uniqueness
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-13-20-19(23)17(14-15-9-5-3-6-10-15)21-18(22)16-11-7-4-8-12-16/h2-12,14H,1,13H2,(H,20,23)(H,21,22)/b17-14- |
InChI 键 |
VWIFHKQIIBFOPN-VKAVYKQESA-N |
手性 SMILES |
C=CCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |
规范 SMILES |
C=CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-chlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11698545.png)
![2-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11698549.png)

![(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11698562.png)
![2-(4-Chloro-2-methylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11698567.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B11698586.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11698590.png)
![(5Z)-3-(3-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698603.png)
![N-{(1Z)-3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11698609.png)
![(4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698615.png)
![N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11698621.png)
![(3E)-1-[4-(diethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698623.png)


